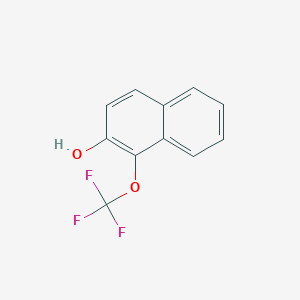
8-Methoxy-5-nitronaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-5-nitronaphthalene-1-carbaldehyde is a chemical compound with the molecular formula C12H9NO4 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 8th position, a nitro group at the 5th position, and an aldehyde group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-nitronaphthalene-1-carbaldehyde typically involves the nitration of 8-methoxynaphthalene followed by formylation The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5th position
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-5-nitronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2/Pd-C, Fe/HCl.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: 8-Methoxy-5-nitronaphthalene-1-carboxylic acid.
Reduction: 8-Methoxy-5-aminonaphthalene-1-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-5-nitronaphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving nitro and aldehyde groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-5-nitronaphthalene-1-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function. The methoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
8-Methoxy-1-naphthaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1-naphthaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.
8-Methoxy-5-nitronaphthalene: Lacks the aldehyde group, limiting its applications in formylation reactions.
Uniqueness: 8-Methoxy-5-nitronaphthalene-1-carbaldehyde is unique due to the presence of all three functional groups (methoxy, nitro, and aldehyde) on the naphthalene ring, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
82315-40-0 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
8-methoxy-5-nitronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H9NO4/c1-17-11-6-5-10(13(15)16)9-4-2-3-8(7-14)12(9)11/h2-7H,1H3 |
InChI Key |
VBIGALAEDAEBMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC(=C21)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


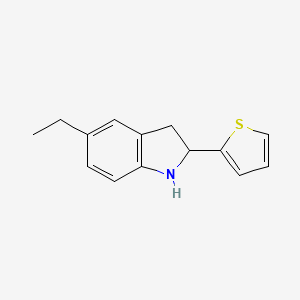

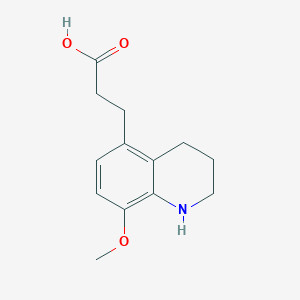

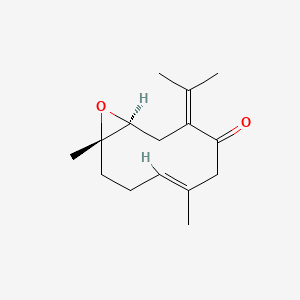

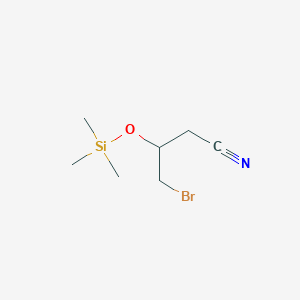


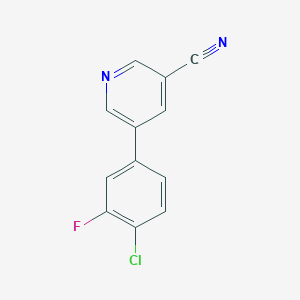
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate](/img/structure/B11878030.png)


